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In the realm of Sanger sequencing analysis, the assembly of raw sequence reads into

contiguous consensus sequences is a critical step. For decades, two programs have been

mainstays for this task: CAP3 and Phrap. This guide provides an in-depth, objective

comparison of their performance, supported by experimental data, to assist researchers,

scientists, and drug development professionals in selecting the optimal tool for their assembly

needs.

At a Glance: Key Differences
While both CAP3 and Phrap are based on the overlap-layout-consensus paradigm, their

underlying algorithms and heuristics lead to different strengths and weaknesses. Phrap is

renowned for its ability to generate longer contigs, a significant advantage in closing gaps and

achieving a more complete assembly.[1][2] Conversely, CAP3 is often lauded for producing a

more accurate consensus sequence with fewer errors and for its superior capability in

scaffolding contigs using forward-reverse pair constraints.[1][2]

Performance Showdown: A Quantitative
Comparison
To illustrate the practical differences between CAP3 and Phrap, we present a summary of

assembly results from a comparative study on various Bacterial Artificial Chromosome (BAC)

datasets. The data highlights the trade-offs between contig length and accuracy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3026152?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://pubmed.ncbi.nlm.nih.gov/10508846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://pubmed.ncbi.nlm.nih.gov/10508846/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Set Assembler
Number of
Large
Contigs

Sum of
Lengths of
Large
Contigs
(bp)

Number of
Internal
Errors

Number of
Errors at
Ends

5XD CAP3 35 14,219 46 Not Reported

5XD Phrap 33 14,696 129 Not Reported

8XA CAP3 12 71,025 83 Not Reported

8XA Phrap 8 71,395 80 Not Reported

8XB CAP3 8 53,127 59 Not Reported

8XB Phrap 7 53,078 36 Not Reported

8XC CAP3 8 52,134 4 Not Reported

8XC Phrap 6 76,922 6 Not Reported

8XD CAP3 7 72,690 35 Not Reported

8XD Phrap 6 102,523 60 Not Reported

10XA CAP3 4 91,380 28 Not Reported

10XA Phrap 3 91,329 11 Not Reported

10XB CAP3 1 167,655 5 Not Reported

10XB Phrap 2 138,551 7 Not Reported

10XC CAP3 5 106,631 44 Not Reported

10XC Phrap 4 77,747 12 Not Reported

10XD CAP3 4 79,900 2 Not Reported

10XD Phrap 3 79,978 2 Not Reported

Table 1: Comparison of CAP3 and Phrap assembly performance on various BAC datasets.

Data sourced from Huang, X. and Madan, A. (1999).[3]
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As the table demonstrates, Phrap consistently produces fewer, and often longer, contigs.

However, in many instances, CAP3 assemblies contain fewer internal errors in the resulting

consensus sequences.

Under the Hood: Algorithmic Workflows
The distinct performance characteristics of CAP3 and Phrap stem from their different

algorithmic approaches to the assembly problem.

CAP3 Assembly Workflow
CAP3 employs a three-phase process to assemble sequences:

Preprocessing and Overlap Detection: The algorithm begins by identifying and trimming low-

quality 5' and 3' regions of each read. It then computes all pairwise overlaps between the

high-quality read segments. A series of filters are applied to remove false overlaps.[1]

Contig Assembly and Scaffolding: Reads are progressively joined to form contigs based on

the strength of their overlap scores, starting with the highest-scoring overlaps. A key feature

of CAP3 is its use of forward-reverse constraints from paired-end reads to correct

misassemblies and to order and orient contigs into scaffolds.[1]

Consensus Sequence Generation: For each contig, a multiple sequence alignment of the

constituent reads is constructed. A consensus sequence is then generated from this

alignment, with each base and its quality value being determined by the underlying read

data.[1]
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Phase 1: Preprocessing & Overlap Detection

Phase 2: Contig Assembly & Scaffolding

Phase 3: Consensus Generation

Input Sanger Reads

Clip 5' & 3' Low-Quality Regions

Compute Pairwise Overlaps

Filter False Overlaps

Join Reads into Contigs

Apply Forward-Reverse Constraints

Order and Orient Contigs

Construct Multiple Sequence Alignment

Generate Consensus Sequence & Quality Values

end

Final Assembly
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Caption: CAP3 Assembly Workflow Diagram
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Phrap Assembly Workflow
Phrap's assembly process is heavily reliant on Phred quality scores, which are base-call error

probabilities. The general workflow is as follows:

Data Input and Preprocessing: Phrap takes sequence and quality data as input. It can trim

near-homopolymer runs at the ends of reads and generate the reverse complement of each

read.[4]

Pairwise Comparisons: The program identifies pairs of reads that share matching "words"

(short, identical subsequences). For these pairs, it performs a Smith-Waterman alignment to

determine the quality of the overlap, taking into account the Phred quality scores of matching

and mismatching bases.[4][5]

Contig Construction: Using a greedy algorithm, Phrap assembles reads into contigs, starting

with the most confident pairwise matches. It uses quality values to help resolve

discrepancies between reads, especially in repetitive regions.[6][7]

Consensus Sequence Generation: Phrap constructs the final consensus sequence as a

mosaic of the highest-quality segments from the aligned reads.[4] This approach differs from

a simple majority-rule consensus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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